molecular formula C8H11N3O2 B1289256 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate CAS No. 166814-31-9

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B1289256
CAS No.: 166814-31-9
M. Wt: 181.19 g/mol
InChI Key: FZPHSUBVENHRPC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate (CAS 126167-34-8; 166814-31-9 as dihydrochloride) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a methyl ester substituent at position 2. It is commercially available for pharmaceutical research, often as a dihydrochloride salt, with purity up to 95% .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h4,7,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHSUBVENHRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of histamine with formaldehyde under acidic conditions. One common method involves dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-4-carboxylic acid, while nucleophilic substitution can produce various alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Potential Therapeutic Uses:

  • Antitumor Activity: Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the imidazo structure have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties: Research has suggested that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .
  • Neurological Applications: Given the presence of nitrogen heterocycles in its structure, there is ongoing research into its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease .

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological research.

Biochemical Studies:

  • Enzyme Inhibition: this compound has been used to study enzyme inhibition mechanisms. Its ability to bind to specific enzymes can help elucidate their functions and roles in metabolic pathways .
  • Cellular Mechanisms: Investigations into how this compound affects cellular processes can provide insights into fundamental biological mechanisms. For example, it has been used in studies assessing apoptosis and cell cycle regulation .

Material Science

In addition to its biological applications, this compound is being explored for its potential uses in material science.

Polymer Development:

  • Functional Polymers: Research is being conducted on incorporating this compound into polymer matrices to create functional materials with enhanced properties. These materials may exhibit improved thermal stability and mechanical strength due to the rigid imidazo structure .

Nanotechnology:

  • Nanoparticle Synthesis: The compound is also being evaluated for its role in synthesizing nanoparticles with specific functionalities. Its ability to stabilize metal ions can lead to the production of nanoparticles suitable for various applications including catalysis and drug delivery systems .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth at concentrations as low as 25 µg/mL.
Study CNeurological EffectsIndicated neuroprotective effects in vitro against oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The imidazo[4,5-c]pyridine scaffold is highly versatile, with modifications at positions 4, 5, and 6 significantly altering pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Key Features
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate Methyl ester at position 4 Simple ester; dihydrochloride salt enhances solubility for pharmaceutical use .
PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) Carboxylic acid at position 6; diphenylacetyl and dimethylamino-benzyl groups Non-peptide angiotensin II AT2 receptor antagonist; MW 508.6, XLogP3=4.4 .
Benzyl 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Benzyl ester at position 5 Intermediate for trityl-protected derivatives; synthesized via carbamate coupling (48% yield) .
3-Trityl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Trityl group at position 3 Used in GPCR tool synthesis; hydrogenation yields 90% .
4-[2-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Trifluoromethylphenyl at position 4; carboxylic acid at position 6 Enhanced lipophilicity (MW 311.26); potential metabolic stability .

Pharmacological Profiles

  • PD123319 : Potent AT2 receptor antagonist (IC50 ~10 nM) with selectivity over AT1 receptors; used in cardiovascular and neuropharmacological studies .
  • GPCR-Targeting Derivatives : Compound 3.71 () features a fluoro-benzimidazolyl group for enhanced receptor binding, though exact targets are unspecified.

Physicochemical Properties

Property Methyl 4-carboxylate (Dihydrochloride) PD123319 4-Trifluoromethylphenyl Derivative
Molecular Weight ~350 (estimated) 508.6 311.26
LogP (XLogP3) Not reported 4.4 Not reported
Solubility High (dihydrochloride salt) Moderate (TFA salt) Low (lipophilic substituents)
Hydrogen Bonding 2 H-bond acceptors (ester) 5 H-bond acceptors 7 H-bond acceptors

Biological Activity

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate (CAS No. 879668-17-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₈H₁₃Cl₂N₃O₂
  • Molecular Weight : 254.11 g/mol
  • CAS Number : 114786-39-9
  • Purity : ≥97.0% (HPLC)

Structural Characteristics

The compound features a tetrahydro-imidazo[4,5-c]pyridine core structure that contributes to its biological activity. Its unique configuration allows for various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Efficacy : In vitro tests showed that certain derivatives had IC₅₀ values in the low micromolar range against colon carcinoma and other cancer types. Specifically, compounds with amidino substitutions displayed enhanced activity against acute lymphoblastic leukemia and non-Hodgkin lymphoma cells .
Compound Cell Line IC₅₀ (μM)
Compound 10Acute Lymphoblastic Leukemia11.9
Compound 14Colon Carcinoma0.7

Antimycobacterial Activity

Research has also indicated that imidazo[4,5-c]pyridine derivatives possess antimycobacterial properties. A study synthesized several derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated promising results with MIC values indicating effective inhibition of bacterial growth .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been noted in literature. Certain derivatives have shown to inhibit COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib. This suggests that methyl tetrahydro-imidazo derivatives may offer therapeutic benefits in inflammatory conditions .

The mechanism underlying the biological activities of these compounds is believed to involve modulation of key signaling pathways associated with cell proliferation and inflammation. The imidazo[4,5-c]pyridine scaffold allows for interaction with various biological targets, enhancing its pharmacological profiles.

Synthesis and Evaluation

A notable study focused on the synthesis of novel imidazo[4,5-c]pyridine derivatives highlighted their potential as anticancer agents. The synthesized compounds were assessed for their antiproliferative effects on multiple cancer cell lines, demonstrating varying degrees of efficacy based on structural modifications .

Comparative Analysis

A comparative analysis of different derivatives revealed that those substituted with halogens or amidino groups exhibited enhanced biological activities compared to unsubstituted analogs. This underscores the importance of structural modifications in optimizing therapeutic efficacy.

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